2,5-Difluoropyridin-4-amine

Description

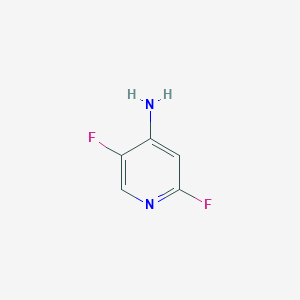

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXCZKPWEZVAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189281-61-6 | |

| Record name | 2,5-difluoropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Difluoropyridin-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical properties, synthetic considerations, and applications of 2,5-Difluoropyridin-4-amine. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Core Chemical Identity and Properties

This compound is a fluorinated pyridine derivative. The presence of fluorine atoms significantly influences the electronic properties of the pyridine ring, enhancing its utility as a building block in medicinal chemistry. The amine group at the 4-position provides a key reactive site for synthetic modifications.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 189281-61-6 | [1] |

| Molecular Formula | C₅H₄F₂N₂ | [1] |

| Molecular Weight | 130.10 g/mol | [1] |

| Canonical SMILES | C1=C(C(=CN=C1F)F)N | [1] |

| InChI Key | RPXCZKPWEZVAJE-UHFFFAOYSA-N |[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 130.10 g/mol | [1] |

| XLogP3-AA | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 130.03425446 Da | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

| Heavy Atom Count | 9 |[1] |

Reactivity and Role in Drug Development

The pyridine scaffold is a cornerstone in drug design, appearing in numerous FDA-approved pharmaceuticals.[2] The introduction of fluorine atoms, as seen in this compound, is a common strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity, and modulate pKa.[2]

The chemical reactivity of this compound is dominated by the nucleophilic character of the exocyclic amine and the electrophilic nature of the pyridine ring, which is further activated by the electron-withdrawing fluorine atoms. The amine group serves as a versatile handle for forming amides, ureas, sulfonamides, and for participating in cross-coupling reactions to build more complex molecular architectures.

Its utility is exemplified by the use of similar fluorinated pyridines as crucial intermediates in the synthesis of advanced pharmaceutical compounds, including antibacterial agents.[3] The logical relationship between its structural features and its application in drug discovery is outlined below.

Experimental Protocols and Synthetic Routes

A specific, detailed experimental protocol for the synthesis of this compound is not widely documented in readily accessible literature. However, its synthesis can be inferred from established methods in pyridine chemistry. A plausible approach involves the nucleophilic aromatic substitution of a more highly halogenated precursor, such as 2,4,5-trifluoropyridine or 2,5-difluoro-4-chloropyridine, with an ammonia source.

The precursor, 2,5-difluoropyridine, is an important intermediate itself.[3] A patented method describes its synthesis from 2,5-dichloropyridine via a halogen exchange (Halex) reaction using a fluorinating agent like anhydrous potassium fluoride in a suitable solvent.[4]

The role of fluorinated pyridines as building blocks is critical. For instance, 2,5-difluoropyridine can be used to synthesize more complex quinolizine-based antibacterial agents.[3] The workflow for such a multi-step synthesis, highlighting the role of the fluoropyridine intermediate, is shown below.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information for this compound

| Hazard Class | GHS Code | Description | Reference |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |

| STOT, Single Exposure | H335 | May cause respiratory irritation |[1] |

References

An In-depth Technical Guide to 2,5-Difluoropyridin-4-amine (CAS: 189281-61-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Difluoropyridin-4-amine, a key building block in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 189281-61-6 | [1] |

| Molecular Formula | C₅H₄F₂N₂ | [1][2] |

| Molecular Weight | 130.10 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Brown to reddish-brown solid | Predicted |

| Boiling Point | 237.4 ± 35.0 °C | Predicted |

| Density | 1.393 ± 0.06 g/cm³ | Predicted |

| pKa | 1.84 ± 0.42 | Predicted |

| XLogP3-AA | 0.7 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 4 | [1][2] |

Table 1: Physicochemical Properties of this compound

Synthesis and Reactivity

The synthesis of fluorinated pyridines is a critical area of research in organic chemistry due to their prevalence in pharmaceuticals and agrochemicals. While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general strategies for the synthesis of related fluoropyridines can provide valuable insights.

One common approach involves nucleophilic aromatic substitution (SNAr) on highly fluorinated pyridine rings. For instance, the synthesis of aminopyridine derivatives can be achieved by reacting a suitable trifluoropyridine precursor with an amine source.[3][4] The regioselectivity of such reactions is governed by the electronic effects of the fluorine substituents.

A potential synthetic route to this compound could start from a trifluoropyridine, such as 2,3,5-trifluoropyridine or 2,4,5-trifluoropyridine. The most acidic proton or the most electrophilic carbon would direct the substitution pattern.

References

- 1. scienceopen.com [scienceopen.com]

- 2. This compound | C5H4F2N2 | CID 22121175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,5-Difluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-Difluoropyridin-4-amine, a key building block in the development of novel pharmaceuticals. This document details the primary synthetic route, a thorough experimental protocol, and the characterization of the final compound. All quantitative data is presented in structured tables for clarity, and the synthetic pathway is visualized using a Graphviz diagram. This guide is intended to be a valuable resource for chemists and researchers engaged in the synthesis and application of complex heterocyclic molecules.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its fluorine and amine substituents on the pyridine ring imparts specific electronic and steric properties, making it a valuable scaffold for the design of targeted therapeutics. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the amine group provides a key site for further chemical modification and diversification.

This guide focuses on the most plausible and referenced method for the preparation of this compound: the nucleophilic aromatic substitution (SNAr) of a polyfluorinated pyridine precursor.

Synthetic Pathway

The principal route for the synthesis of this compound involves the regioselective amination of 2,4,5-trifluoropyridine. In this reaction, the fluorine atom at the 4-position of the pyridine ring is selectively displaced by an amino group upon reaction with a suitable ammonia source. The greater electrophilicity of the C4 position, influenced by the electron-withdrawing effects of the adjacent fluorine atoms and the ring nitrogen, facilitates this substitution.

An In-depth Technical Guide to the Molecular Structure of 2,5-Difluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2,5-Difluoropyridin-4-amine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document collates available data on its fundamental properties, spectroscopic characteristics, and synthetic methodologies. While experimental crystallographic data remains elusive in publicly accessible databases, this guide offers a thorough analysis based on available information to support research and development efforts.

Introduction

This compound is a substituted pyridine ring system featuring two fluorine atoms and an amine group. The unique electronic properties conferred by the fluorine substituents, such as increased metabolic stability and altered basicity of the pyridine nitrogen and the amino group, make it an attractive scaffold for the design of novel therapeutic agents. Pyridine and its derivatives are well-established privileged structures in drug design, appearing in a wide array of approved pharmaceuticals.[1] The introduction of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved potency and bioavailability. This guide serves as a centralized resource for the core molecular and structural information of this compound.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These values are primarily based on computational data available through public chemical databases.[2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 189281-61-6 | PubChem[2] |

| Molecular Formula | C₅H₄F₂N₂ | PubChem[2] |

| Molecular Weight | 130.10 g/mol | PubChem[2] |

| Canonical SMILES | C1=C(C(=CN=C1F)F)N | PubChem[2] |

| InChI Key | RPXCZKPWEZVAJE-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 | 0.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

Below is a 2D representation of the molecular structure of this compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Difluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2,5-Difluoropyridin-4-amine. While experimental spectra for this specific compound are not publicly available, this document compiles predicted data and established protocols relevant to its structural class. This information is intended to guide researchers in the analysis and confirmation of the structure of this compound and related molecules.

Molecular Structure and Key Spectroscopic Features

This compound (C₅H₄F₂N₂) is a substituted pyridine derivative with a molecular weight of approximately 130.10 g/mol .[1] Its structure incorporates a pyridine ring, an amine group, and two fluorine atoms, each contributing to a unique spectroscopic fingerprint. The key structural features to be analyzed are the aromatic proton and carbon environments, the N-H vibrations of the amine group, the C-F bonds, and the overall molecular mass and fragmentation pattern.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic techniques for this compound. These values are based on typical ranges for similar aromatic amines and fluorinated pyridines.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (ppm) | Remarks |

| ¹H (Aromatic) | 7.0 - 8.5 | Chemical shifts are influenced by the positions of fluorine and amine substituents. Protons will exhibit coupling to adjacent fluorine atoms. |

| ¹H (Amine) | 3.0 - 5.0 | Broad singlet, chemical shift is concentration and solvent dependent.[2][3] |

| ¹³C (Aromatic, C-F) | 140 - 165 | Large chemical shift due to direct attachment of fluorine. Will show a large ¹JCF coupling constant. |

| ¹³C (Aromatic, C-N) | 140 - 155 | |

| ¹³C (Aromatic, C-H) | 110 - 130 | |

| ¹⁹F | -100 to -150 | Relative to CFCl₃. Chemical shifts are highly sensitive to the electronic environment. |

Table 2: Predicted Infrared (IR) Absorption Frequencies (cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H | 3300 - 3500 | Medium | Asymmetric & Symmetric Stretch (doublet for primary amine)[2][3] |

| Aromatic C-H | 3000 - 3100 | Medium to Weak | Stretch[4][5] |

| C=C, C=N | 1450 - 1600 | Medium to Strong | Ring Stretch[4][5] |

| N-H | 1550 - 1650 | Strong | Scissoring (Bending)[3] |

| C-F | 1000 - 1300 | Strong | Stretch |

| C-N | 1200 - 1350 | Medium | Stretch (aromatic amine)[3] |

| Aromatic C-H | 690 - 900 | Strong | Out-of-plane Bend[4] |

Table 3: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value | Remarks |

| Molecular Ion [M]⁺ | m/z 130.03 | Based on the monoisotopic mass of C₅H₄F₂N₂.[1] |

| Key Fragments | [M-F]⁺, [M-HCN]⁺, [M-NH₂]⁺ | Fragmentation pattern will be influenced by the stability of the pyridine ring and the relative lability of the substituents. |

Table 4: Predicted UV-Vis Absorption Maxima (λmax)

| Transition | Predicted λmax (nm) | Solvent |

| π → π | 200 - 280 | Methanol or Ethanol |

| n → π | 270 - 350 | Methanol or Ethanol |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard procedures for the analysis of solid aromatic amines and fluorinated heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H, ¹³C, and ¹⁹F chemical environments and through-bond connectivities.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

The solvent peak will be used as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, spectral width of ~200 ppm. An external reference standard such as CFCl₃ or a secondary standard may be used.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) spectra to establish connectivities.

-

For fluorine-containing compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can provide valuable structural information.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Alternative Methodology (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum as described above.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

-

Detection: Use a detector such as an electron multiplier to record the abundance of each ion.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation for positive ion mode.

-

Sample Introduction: Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF) instrument.

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Scan a wavelength range from approximately 200 to 400 nm.

-

The instrument will record the absorbance as a function of wavelength.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

This guide provides a foundational framework for the spectroscopic analysis of this compound. Researchers should adapt these protocols to their specific instrumentation and experimental conditions. The combination of these spectroscopic techniques will allow for a thorough and unambiguous structural confirmation of the target compound.

References

- 1. This compound | C5H4F2N2 | CID 22121175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

In-Depth Technical Guide to the Safety and Handling of 2,5-Difluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,5-Difluoropyridin-4-amine. The information is intended to support laboratory and research professionals in managing this chemical safely. All quantitative data has been summarized for clarity, and detailed procedural outlines are provided for key handling scenarios.

Chemical Identification and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₄F₂N₂ |

| Molecular Weight | 130.10 g/mol |

| CAS Number | 189281-61-6 |

| Appearance | Solid |

| Melting Point | 124-125 °C |

| Density | 1.393±0.06 g/cm³ (Predicted) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Classification:

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed[2][3] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335 | May cause respiratory irritation[2][3] |

Signal Word: Warning[3]

First Aid Measures

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4] If skin irritation persists, consult a physician. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[5][6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Recommended Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][7] |

| Skin Protection | Wear chemical-resistant, impervious gloves (e.g., butyl rubber, neoprene).[1] Fire/flame resistant and impervious clothing is also recommended.[4][7] Inspect gloves before use and wash hands after handling. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4][7] Ensure the respirator is NIOSH/MSHA or European Standard EN 149 approved.[5] |

Handling and Storage

Safe Handling

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Avoid the formation of dust and aerosols.[7]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[5][6]

-

Wash hands thoroughly after handling.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces.[5][6]

-

Use non-sparking tools and take precautionary measures against static discharge.[5][6]

Storage

-

Store apart from incompatible materials such as strong oxidizing agents.

Accidental Release and Spill Cleanup Protocol

Small Spills

-

Ensure Proper PPE: Before addressing the spill, don the appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. For volatile substances, respiratory protection may be necessary.

-

Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[9]

-

Absorb the Material: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.

-

Collect the Waste: Carefully scoop the absorbed material into a sealable, airtight, and compatible waste container.[2]

-

Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of Waste: Label the waste container as hazardous and dispose of it according to local, state, and federal regulations.

Large Spills

-

Evacuate the Area: Immediately evacuate all personnel from the affected area.

-

Isolate the Hazard: Close doors to the contaminated area and prevent entry.

-

Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, the local fire department.

-

Ventilate (If Safe): If it is safe to do so, increase ventilation in the area.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4]

-

Segregation: Do not mix this waste with other incompatible waste streams.[4]

-

Disposal Method: The primary recommended method for the disposal of pyridine-based compounds is incineration in a licensed hazardous waste facility.[7]

-

Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal environmental regulations.[7]

Experimental Protocols

Decontamination Procedure

-

Initial Cleaning: Remove gross contamination by physically removing excess material.

-

Surface Decontamination:

-

For non-sensitive surfaces, wash with a detergent and water solution.

-

For equipment, wipe down with a solvent such as ethanol or isopropanol, ensuring compatibility with the equipment's materials.

-

-

Rinsing: Thoroughly rinse the decontaminated surfaces with water.

-

Drying: Allow surfaces and equipment to air dry completely.

-

Waste Disposal: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

Visual Workflow and Logic Diagrams

Caption: A logical workflow for the safe handling of this compound.

Caption: A decision tree for responding to spills of this compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 3. epa.gov [epa.gov]

- 4. benchchem.com [benchchem.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. qmul.ac.uk [qmul.ac.uk]

Navigating the Solubility Landscape of 2,5-Difluoropyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,5-Difluoropyridin-4-amine is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is a critical preliminary step in formulation development, reaction optimization, and purification processes. This technical guide provides an overview of the known physicochemical properties of this compound and outlines a comprehensive, generalized experimental protocol for determining its solubility in organic solvents, in the absence of publicly available quantitative data.

Compound Profile: this compound

A clear understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H4F2N2 | [1] |

| Molecular Weight | 130.10 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| CAS Number | 189281-61-6 | [1] |

| IUPAC Name | This compound | [1] |

Note: Specific details on appearance and other physical properties like melting point were not consistently available across public sources and should be determined experimentally for the specific batch in use.

Solubility in Organic Solvents: The Uncharted Territory

Despite a comprehensive search of scientific literature, patents, and chemical databases, specific quantitative data on the solubility of this compound in common organic solvents remains unpublished. The "like dissolves like" principle suggests that its polarity, influenced by the amino group and fluorine atoms, will govern its solubility. It is anticipated to exhibit some degree of solubility in polar aprotic solvents and potentially limited solubility in nonpolar solvents. However, empirical determination is essential for accurate assessment.

Experimental Protocol for Solubility Determination

The following section details a generalized yet robust methodology for determining the solubility of this compound in various organic solvents. The isothermal shake-flask method followed by quantitative analysis is a widely accepted approach.

Materials and Equipment

-

Solute: this compound (of known purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane).

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) to reach equilibrium. The time required to reach equilibrium should be determined experimentally but is typically 24-72 hours.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the solute in the saturated solution.[2][3][4]

-

Construct a calibration curve from the standard solutions to quantify the concentration in the experimental samples.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

The workflow for this experimental procedure is visualized in the diagram below.

Caption: Workflow for Determining the Solubility of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While specific solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for its experimental determination. By following the outlined protocols and adhering to safety guidelines, researchers can generate reliable solubility data crucial for advancing their research and development efforts. The provided workflow diagram offers a clear visual representation of the steps involved in this fundamental experimental process.

References

electrophilic and nucleophilic sites of 2,5-Difluoropyridin-4-amine

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,5-Difluoropyridin-4-amine

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The interplay of the electron-donating amino group and the strongly electron-withdrawing fluorine atoms on the electron-deficient pyridine ring creates a unique electronic landscape. This guide provides a detailed analysis of the , supported by theoretical principles and computational insights. Understanding these reactive centers is crucial for predicting the molecule's behavior in chemical reactions and for designing novel synthetic pathways.

Theoretical Analysis of Reactive Sites

The reactivity of this compound is governed by the electronic effects of its substituents on the pyridine ring.

-

Amino Group (-NH₂): The amino group at the C4 position is a powerful electron-donating group through resonance (+R effect). It increases the electron density on the pyridine ring, particularly at the ortho (C3 and C5) and para (C2) positions relative to itself. This effect enhances the nucleophilicity of the ring.

-

Fluorine Atoms (-F): The fluorine atoms at the C2 and C5 positions are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the ring towards electrophilic attack and makes the carbon atoms to which they are attached (C2 and C5) electron-deficient and thus electrophilic.

-

Pyridine Nitrogen: The nitrogen atom within the pyridine ring is inherently electron-withdrawing and possesses a lone pair of electrons, making it a potential nucleophilic site.

Predicted Nucleophilic Sites:

The primary nucleophilic centers of this compound are the nitrogen atoms.

-

Exocyclic Amino Nitrogen: The lone pair of electrons on the amino nitrogen is readily available for donation to an electrophile, making it a primary site for reactions such as protonation, alkylation, and acylation.

-

Pyridine Ring Nitrogen: The lone pair on the pyridine nitrogen also imparts nucleophilic character, though it is generally less basic than the exocyclic amine.

-

Pyridine Ring Carbons: While the fluorine atoms are deactivating, the strong electron-donating effect of the amino group can make the C3 and C6 positions somewhat susceptible to electrophilic attack, although this is less likely than reactions at the nitrogen centers.

Predicted Electrophilic Sites:

The carbon atoms of the pyridine ring are the primary electrophilic centers.

-

C2 and C5 Positions: The carbon atoms directly bonded to the highly electronegative fluorine atoms are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a likely reaction pathway at these positions.

-

C4 Position: The carbon atom attached to the amino group can also be an electrophilic site, particularly for displacement reactions under certain conditions.

-

C6 Position: This position is ortho to a fluorine atom and the ring nitrogen, making it another potential site for nucleophilic attack.

Computational Chemistry Insights

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule.[1][2] Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites).[1][2] For this compound, the MEP map would be expected to show a high negative potential around the amino nitrogen and the pyridine nitrogen, confirming their nucleophilic character. Conversely, positive potential would be anticipated around the hydrogen atoms of the amino group and near the C2 and C5 carbon atoms, highlighting their electrophilic nature.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). In this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is likely to be distributed over the pyridine ring, with significant contributions from the C2 and C5 positions, suggesting these are the most favorable sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Location | Significance |

| Nucleophilic Sites | Exocyclic amino nitrogen (-NH₂), Pyridine ring nitrogen | These sites are electron-rich and will react with electrophiles. The amino group is generally the more reactive nucleophile. |

| Electrophilic Sites | C2 and C5 carbons (attached to fluorine), C4 and C6 carbons | These sites are electron-poor and will react with nucleophiles, primarily through nucleophilic aromatic substitution. |

| HOMO Localization | Primarily on the amino group and the π-system of the pyridine ring. | Indicates the regions from which electrons are most readily donated in a reaction with an electrophile. |

| LUMO Localization | Distributed across the pyridine ring, with significant contributions at the C2 and C5 positions. | Indicates the regions where electrons are most readily accepted in a reaction with a nucleophile. |

| Mulliken Atomic Charges | Negative charges are expected on the nitrogen and fluorine atoms. Positive charges are expected on the carbon atoms attached to fluorine and nitrogen, and on the hydrogen atoms of the amino group. | Provides a quantitative measure of the electron distribution and helps identify electrophilic and nucleophilic centers. |

Experimental Evidence and Protocols

The predicted reactivity of this compound is consistent with the known chemistry of related fluorinated pyridines and aminopyridines.

Nucleophilic Reactions:

The amino group is expected to readily react with electrophiles. For example, acylation with an acid chloride would likely yield the corresponding amide.

General Experimental Protocol for N-Acylation:

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated product.

Electrophilic Reactions (Nucleophilic Aromatic Substitution):

The fluorine atoms on the pyridine ring are good leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles can displace one or both fluorine atoms.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

-

In a sealed reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the nucleophile (e.g., sodium methoxide or a secondary amine, 1.0-2.2 eq) and a base if necessary (e.g., potassium carbonate).

-

Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and stir for several hours to days. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to isolate the substituted product.

Visualizations

Caption: Predicted nucleophilic and electrophilic sites of this compound.

Caption: Workflow for determining the reactive sites of a molecule.

Conclusion

The electronic characteristics of this compound are dictated by a balance between the electron-donating amino group and the electron-withdrawing fluorine atoms and pyridine ring. This results in distinct nucleophilic and electrophilic centers. The nitrogen atoms, particularly the exocyclic amine, are the primary nucleophilic sites. The carbon atoms attached to the fluorine atoms (C2 and C5) are the most prominent electrophilic sites, making them susceptible to nucleophilic aromatic substitution. A comprehensive understanding of these reactive sites, gained through a combination of theoretical analysis, computational modeling, and experimental validation, is essential for the effective utilization of this compound in synthetic organic chemistry and drug development.

References

The Versatility of 2,5-Difluoropyridin-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. Among the myriad of fluorinated building blocks, 2,5-Difluoropyridin-4-amine has emerged as a particularly valuable synthon. Its unique electronic properties and versatile reactivity have enabled its use in the development of a range of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. We present quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Role of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of fluorine atoms to this ring system can profoundly influence the molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, affecting its hydrogen bonding capabilities and overall molecular interactions. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby improving a drug candidate's pharmacokinetic profile.

This compound offers a unique combination of these attributes. The fluorine atoms at the 2 and 5-positions modulate the electronic character of the pyridine ring, while the amino group at the 4-position provides a key reactive handle for the construction of more complex molecular architectures. This strategic arrangement has made it a sought-after building block for the synthesis of targeted therapies.

Core Application: Inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)

A prominent application of a this compound derivative is in the development of potent and selective inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that has been implicated in a variety of cellular processes, including inflammation, cell migration, and proliferation.[1][2] Its dysregulation has been linked to several diseases, making it an attractive target for therapeutic intervention.

A key example is the pyridopyrimidine-based inhibitor, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine , which has demonstrated low nanomolar potency and excellent kinase selectivity.[2] While this specific molecule contains a 2-fluoropyridin-4-yl moiety, its discovery highlights the utility of the broader aminopyridine scaffold in targeting this kinase family. A closely related and extensively studied clinical candidate, GNE-495 , is a potent and selective MAP4K4 inhibitor with an IC50 of 3.7 nM.[3][4]

Quantitative Biological Data

The following table summarizes the inhibitory activity of GNE-495, a representative potent MAP4K4 inhibitor.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| GNE-495 | MAP4K4 | 3.7 | LanthaScreen™ Eu Kinase Binding Assay | [3] |

MAP4K4 Signaling Pathway

MAP4K4 acts as a crucial node in several signaling cascades, including the JNK and p38 MAPK pathways, which are involved in cellular responses to stress and inflammatory cytokines. The following diagram illustrates a simplified representation of the MAP4K4 signaling pathway.

Experimental Protocols

Representative Synthesis of a Pyridopyrimidine-Based MAP4K4 Inhibitor

The following is a representative experimental protocol for the synthesis of a pyridopyrimidine core, based on general synthetic strategies for this class of compounds. This protocol is intended for illustrative purposes and may require optimization for specific substrates.

Step 1: Synthesis of 6-chloro-pyrido[3,2-d]pyrimidin-4-amine

-

To a solution of a suitable 2-aminonicotinamide derivative in an appropriate solvent (e.g., dioxane), add a cyclizing agent such as N,N-dimethylformamide dimethyl acetal.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude pyridopyrimidinone intermediate by recrystallization or column chromatography.

-

Treat the pyridopyrimidinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), at elevated temperature to yield the 4-chloro-pyridopyrimidine intermediate.

-

Carefully quench the reaction with ice and neutralize with a base (e.g., aqueous ammonia).

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate to afford the chlorinated intermediate.

-

Displace the 4-chloro group with ammonia (e.g., by heating in a solution of ammonia in an alcohol) to yield 6-chloro-pyrido[3,2-d]pyrimidin-4-amine.

Step 2: Suzuki Coupling to Synthesize 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine

-

In a reaction vessel, combine 6-chloro-pyrido[3,2-d]pyrimidin-4-amine (1.0 eq.), (2-fluoropyridin-4-yl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq.), and a base such as sodium carbonate (2.0 eq.).

-

Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final compound, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine.

MAP4K4 Kinase Inhibition Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the IC50 values of test compounds against MAP4K4.[1]

Materials:

-

Kinase Buffer A (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

-

MAP4K4 Enzyme: Recombinant MAP4K4.

-

LanthaScreen™ Eu-anti-Tag Antibody: Specific for the tag on the recombinant kinase.

-

Kinase Tracer 236: A proprietary Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor.[1]

-

Test Compound: Serially diluted in DMSO and then in Kinase Buffer A.

-

Control Inhibitor: Staurosporine.[1]

-

Assay Plates: 384-well, low-volume, non-binding plates.

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute this series in Kinase Buffer A to achieve the desired 4X final assay concentrations.

-

Prepare a 2X Kinase/Antibody solution by mixing the MAP4K4 enzyme and the Eu-anti-Tag antibody in Kinase Buffer A. The final concentration will depend on the specific activity of the enzyme lot.

-

Prepare a 4X Tracer solution by diluting the Kinase Tracer 236 stock in Kinase Buffer A. The optimal concentration should be determined experimentally but is typically near the Kd of the tracer for the kinase.[1]

-

-

Assay Assembly (in a 384-well plate):

-

Incubation and Measurement:

-

Seal the plate and incubate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

-

-

Data Analysis:

-

Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).[1]

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

-

Broader Applications of this compound Derivatives

The utility of the this compound scaffold extends beyond MAP4K4 inhibition. Its structural features make it a promising starting point for the development of inhibitors targeting other important enzyme families.

Polo-Like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is observed in various cancers, making it a validated anticancer target.[2] Aminopyrimidine-based scaffolds, for which this compound can be a precursor, have been successfully employed to develop potent PLK4 inhibitors. For instance, compound 8h from a recent study, which features an aminopyrimidine core, demonstrated a PLK4 IC50 of 6.7 nM.[2] The development of such compounds often involves similar synthetic strategies and assay methodologies as described for the MAP4K4 inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that deactivates incretin hormones, which are involved in glucose homeostasis. Inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes. While specific examples of direct this compound derivatives as DPP-4 inhibitors are less common in the readily available literature, the aminopyridine motif is a key feature of some DPP-4 inhibitors. The electronic modulation provided by the fluorine atoms in this compound makes it a plausible starting point for the design of novel DPP-4 inhibitors.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its strategic incorporation into drug candidates, particularly kinase inhibitors, has led to the development of potent and selective molecules with therapeutic potential. The case of MAP4K4 inhibitors exemplifies the utility of this scaffold in generating compounds with desirable biological activity. The detailed protocols and pathway information provided in this guide are intended to facilitate further research and development efforts leveraging the unique properties of this compound and its derivatives in the ongoing quest for novel and effective medicines.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine | C12H8FN5 | CID 72703518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura Coupling with 2,5-Difluoropyridin-4-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely utilized in the pharmaceutical and materials science industries due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of fluorinated biaryl compounds is of significant interest.

This document provides a detailed protocol for a proposed two-step synthesis route for the Suzuki-Miyaura coupling of 2,5-Difluoropyridin-4-amine with arylboronic acids. Direct Suzuki-Miyaura coupling of this compound is not readily found in the literature, likely due to the poor leaving group nature of the amino group. Therefore, a plausible synthetic strategy involves the conversion of the amine to a suitable halide (e.g., bromide or chloride) or a triflate, followed by a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway

A two-step synthetic approach is proposed for the arylation of this compound. The initial step involves the conversion of the amine functionality into a better leaving group, such as a halide or triflate. The second step is the Suzuki-Miyaura cross-coupling of the activated pyridine with an arylboronic acid.

Caption: Proposed two-step synthetic workflow.

Experimental Protocols

Note: The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Step 1 (Option A): Halogenation of this compound (Illustrative Example)

This protocol is a general representation of a Sandmeyer-type reaction for the conversion of an amino group to a halide.

Materials:

-

This compound

-

Hydrobromic acid (HBr) or Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

-

Deionized water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Diazotization:

-

Dissolve this compound in an aqueous solution of HBr or HCl at 0 °C.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture for 30-60 minutes at this temperature to form the diazonium salt.

-

-

Halogenation:

-

In a separate flask, prepare a solution or suspension of CuBr or CuCl in HBr or HCl, respectively.

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 4-halo-2,5-difluoropyridine.

-

Step 1 (Option B): Triflation of this compound (Illustrative Example)

This protocol describes a general method for the conversion of a pyridinol (which can be formed from the corresponding amine) to a triflate. The direct triflation of the aminopyridine is generally not feasible.

Materials:

-

4-Hydroxy-2,5-difluoropyridine (requires prior synthesis from the amine)

-

Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

-

Anhydrous pyridine or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

Dissolve 4-hydroxy-2,5-difluoropyridine in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add anhydrous pyridine or another suitable base.

-

-

Triflation:

-

Slowly add triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours or until completion is observed by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2,5-difluoropyridin-4-yl triflate.

-

Step 2: Suzuki-Miyaura Coupling of 4-Halo-2,5-difluoropyridine or 2,5-Difluoropyridin-4-yl Triflate

This protocol is a general procedure for the Suzuki-Miyaura coupling of a heteroaryl halide/triflate with an arylboronic acid.

Materials:

-

4-Halo-2,5-difluoropyridine or 2,5-Difluoropyridin-4-yl triflate (from Step 1)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask or microwave vial, add the 4-halo-2,5-difluoropyridine or 2,5-difluoropyridin-4-yl triflate, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

-

Solvent Addition:

-

Add the anhydrous solvent (and water if required) via syringe. The solvent should be degassed prior to use.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours. Microwave irradiation can often significantly reduce reaction times.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,5-difluoropyridine derivative.

-

Data Presentation

The following tables provide a template for summarizing quantitative data from Suzuki-Miyaura coupling reactions. The reactivity of the aryl halide generally follows the trend: I > Br > OTf >> Cl.[1]

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide/Triflate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-2,5-difluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | Data |

| 2 | 4-Chloro-2,5-difluoropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | Data |

| 3 | 2,5-Difluoropyridin-4-yl triflate | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 8 | Data |

*Data to be filled in based on experimental results.

Table 2: Substrate Scope of Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-2,5-difluoropyridine | Data |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,5-difluoropyridine | Data |

| 3 | 3-Tolylboronic acid | 4-(3-Tolyl)-2,5-difluoropyridine | Data |

| 4 | 4-Acetylphenylboronic acid | 4-(4-Acetylphenyl)-2,5-difluoropyridine | Data |

*Data to be filled in based on experimental results using an optimized protocol.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful method for the synthesis of 4-aryl-2,5-difluoropyridine derivatives, which are valuable scaffolds in medicinal chemistry. While a direct coupling with this compound is challenging, a two-step approach involving initial conversion of the amine to a halide or triflate offers a viable synthetic route. The provided protocols serve as a starting point for the development of specific synthetic procedures. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Difluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical industry, for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction's utility is highlighted by its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines.[1][3] For drug development professionals, this methodology provides a reliable route to novel amine-containing scaffolds, which are prevalent in biologically active molecules.

The substrate, 2,5-Difluoropyridin-4-amine, presents a unique challenge and opportunity due to its electronic properties and multiple potential reaction sites. The fluorine substituents and the pyridine nitrogen render the ring electron-deficient, which can influence the reactivity of the C-F bonds in palladium-catalyzed cross-coupling reactions. The selective amination of such a scaffold is of significant interest for the generation of novel derivatives for screening in drug discovery programs.

These application notes provide a comprehensive overview of the key parameters and a detailed protocol to guide the successful Buchwald-Hartwig amination of this compound.

Key Reaction Parameters and Considerations

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. For a substrate like this compound, the following considerations are crucial:

-

Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[4] The choice of precursor can influence the activation of the catalyst and the overall reaction efficiency.

-

Ligand: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[5] For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often employed. Generations of ligands have been developed to improve reaction scope and efficiency.[1] Biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos, as well as bidentate ligands like Xantphos, have shown great utility in the amination of challenging substrates.[3][6] The choice of ligand can also influence the regioselectivity of the reaction.

-

Base: A variety of bases can be used, with the most common being strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[4] Weaker bases such as potassium carbonate (K₂CO₃) or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective, particularly with more reactive substrates or when base-sensitive functional groups are present.[7] The choice of base can significantly impact the reaction rate and yield.

-

Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and catalyst deactivation. Common solvents include toluene, dioxane, and dimethylformamide (DMF).[7] The choice of solvent can affect the solubility of the reagents and the reaction temperature.

Comparative Reaction Conditions for Halogenated Pyridines

While specific conditions for this compound are not extensively reported, the following table summarizes conditions that have been successfully applied to the Buchwald-Hartwig amination of other halogenated pyridines, providing a valuable starting point for optimization.

| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | Josiphos (4) | K₃PO₄ (2) | Toluene | 100 | 85-95 | [8] |

| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ (3.5) | Dioxane | 150 (µW) | 70-90 | [8][9] |

| 4-Chloro-N-phenylpyridin-2-amine | Benzylamine | Pd₂(dba)₃ (2) | Josiphos (4) | NaOtBu (1.2) | Toluene | 100 | 60-80 | [9] |

| 2-Bromopyridine | Various Amides | [Pd(Cinamyl)Cl]₂ (1.5) | XantPhos (6) | DBU (2) | PhMe | 110 | 87 | [7] |

| Aryl Chlorides | Primary Amines | Pd(OAc)₂ (1-2) | BrettPhos (1.5-3) | NaOtBu (1.2) | t-BuOH | 100 | 70-95 | [3] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, and temperature may be necessary for different amine coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 - 1.5 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., XantPhos, BrettPhos, 1.5-7.5 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, 1.4 - 2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

-

Reagent Addition: Add this compound and the desired amine to the reaction vessel.

-

Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

-

Degassing: If not working in a glovebox, degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

-

Reaction: Seal the vessel and heat the reaction mixture with stirring in a preheated oil bath or microwave reactor to the desired temperature (typically 80-140 °C).[7]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-substituted-2,5-difluoropyridin-4-amine.

-

Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Experimental Workflow

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. research.rug.nl [research.rug.nl]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2,5-Difluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthetic organic chemistry, particularly in the construction of highly functionalized heterocyclic scaffolds for pharmaceutical and agrochemical applications. The pyridine core, a ubiquitous motif in bioactive molecules, is an excellent substrate for SNAr reactions, especially when activated by electron-withdrawing groups and substituted with good leaving groups such as fluorine. 2,5-Difluoropyridin-4-amine is a valuable building block that presents two potential sites for nucleophilic attack. Understanding the regioselectivity and optimizing reaction conditions for the substitution of a fluorine atom in the presence of various nucleophiles is crucial for its effective utilization in drug discovery and development.

These application notes provide a comprehensive overview of the SNAr on this compound, including a discussion of regioselectivity, detailed experimental protocols for reactions with common classes of nucleophiles, and tabulated data for easy reference.

Regioselectivity of SNAr on this compound

The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of two electron-withdrawing fluorine atoms. The lone pair of the pyridine nitrogen can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, particularly when the attack occurs at the C2, C4, or C6 positions. In the case of this compound, the fluorine atoms are located at the C2 and C5 positions.

Computational studies and frontier molecular orbital (FMO) analysis of related polyhalogenated pyridines and pyrimidines suggest that the regioselectivity of SNAr reactions is influenced by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the relative stability of the transition states. For many substituted pyridines, the C2 and C4 positions are generally more activated towards nucleophilic attack than the C3 and C5 positions.

In this compound, the C2 position is directly activated by the ring nitrogen, while the C5 position is not. Therefore, nucleophilic attack is predicted to occur preferentially at the C2 position , leading to the formation of 2-substituted-5-fluoro-4-aminopyridine derivatives. The electron-donating amino group at the C4 position further influences the electron distribution of the ring and can affect the relative reactivity of the two fluorine atoms. Experimental evidence from the synthesis of various derivatives confirms that substitution predominantly occurs at the C2 position.

Diagram of Regioselective SNAr Reaction

Caption: Regioselectivity of SNAr on this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the SNAr of this compound with representative amine, alkoxide, and thiolate nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles (e.g., N-Methylpiperazine)

Objective: To synthesize 5-Fluoro-2-(4-methylpiperazin-1-yl)pyridin-4-amine.

Materials:

-